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Compound of Interest

Compound Name: N,N-Diisopropylformamide

Cat. No.: B1346593

Introduction

N,N-Diisopropylformamide (CAS No: 2700-30-3, Molecular Formula: C7H1sNO, Molecular
Weight: 129.20 g/mol ) is a tertiary amide characterized by a formyl group attached to a
diisopropylamine moiety.[1][2] As a member of the amide family, it exhibits unique
spectroscopic properties due to the resonance between the nitrogen lone pair and the carbonyl
group, which imparts a partial double bond character to the C-N bond. This restricted rotation
has significant implications for its NMR spectra. This guide provides a comprehensive overview
of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
for N,N-Diisopropylformamide, along with standardized experimental protocols for data
acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for N,N-Diisopropylformamide in a
structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the restricted rotation around the amide C-N bond, the two isopropyl groups are
chemically non-equivalent. This results in more complex *H and 13C NMR spectra than would
be expected from a symmetrical structure with free rotation.
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Table 1: *H NMR Spectroscopic Data for N,N-Diisopropylformamide Solvent: CDCls,

Reference: TMS

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.20 Singlet 1H Formyl proton (CHO)
Methine proton (-CH)
~4.17 Septet 1H )
of one isopropyl group
Methine proton (-CH)
~3.63 Septet 1H of the second
isopropy! group
Methyl protons (-CHs
~1.30 Doublet 6H Y .p ( )
of one isopropyl group
Methyl protons (-CHs)
~1.27 Doublet 6H of the second

isopropy! group

Table 2: 13C NMR Spectroscopic Data for N,N-Diisopropylformamide Solvent: CDCls,

Reference: TMS

Chemical Shift (8) ppm Carbon Type Assighment

~165.0 C Carbonyl carbon (C=0)
~47.0 CH Methine carbon (-CH)
~42.0 CH Methine carbon (-CH)
~21.0 CHs Methyl carbons (-CHs)
~20.0 CHs Methyl carbons (-CH3)

Infrared (IR) Spectroscopy
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As a tertiary amide, the IR spectrum of N,N-Diisopropylformamide is distinguished by a
strong carbonyl absorption and the notable absence of N-H stretching bands.[3][4]

Table 3: IR Spectroscopic Data for N,N-Diisopropylformamide

Wavenumber

Intensity Vibration Type Functional Group
(cm™)
Aliphatic (isopropy!
2970 - 2870 Strong C-H Stretch P (1sopropy
groups)
C=0 Stretch (Amide | _ _
1680 - 1630 Very Strong Tertiary Amide
Band)
Aliphatic (isopropy!
~1470 Medium C-H Bend P (1sopropy
groups)
~1370 Medium C-N Stretch Amide

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak is consistent with the compound's molecular formula
and the Nitrogen Rule (an odd molecular weight corresponds to an odd number of nitrogen
atoms).[5]

Table 4: Mass Spectrometry Data for N,N-Diisopropylformamide lonization Method: Electron
lonization (EI)
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m/z Ratio Relative Intensity (%) Proposed Fragment
129 21 [M]* (Molecular lon)

114 18 [M - CHs]*

36 25 [M - CsH7]*

72 100 [CaH10N]* (Base Peak)
44 47 [C2HsN]*

43 16 [CsH7]* (Isopropyl cation)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of N,N-Diisopropylformamide (approximately 5-10 mg) is

accurately weighed and dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d
(CDCls), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an
internal standard for chemical shift referencing (0.00 ppm).

Instrument Setup: The analysis is performed on a high-resolution NMR spectrometer (e.g.,
Bruker, 400 MHz or higher). The instrument is tuned and shimmed for the specific sample to
ensure optimal magnetic field homogeneity.

'H NMR Acquisition: A standard one-pulse *H NMR experiment is conducted. Key
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the
acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled 3C NMR experiment is performed. Due to the low
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be required.
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o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The spectra are referenced to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: As N,N-Diisopropylformamide is a liquid at room temperature, a
spectrum can be obtained neat.[1] For the Attenuated Total Reflectance (ATR) method, a
single drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide). Alternatively, for the liquid film method, a drop is placed between two salt plates
(e.g., NaCl or KBr).

e Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background
spectrum of the clean, empty ATR crystal or salt plates is recorded first.

o Data Acquisition: The sample is scanned, typically over a range of 4000 to 400 cm~1.
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The instrument
software automatically ratios the sample spectrum against the background spectrum to
produce the final absorbance or transmittance spectrum.

o Data Processing: The spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1). Key peaks are identified and assigned to their corresponding molecular
vibrations.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any
potential impurities. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g.,
dichloromethane or ethyl acetate) is injected.

« lonization: Electron lonization (El) is a standard method for this type of molecule. In the ion
source, the sample molecules are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.[2]

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge (m/z) ratio.
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» Detection: The separated ions are detected, and their abundance is recorded. The resulting
data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z

ratio.

Spectroscopic Workflow Visualization

The logical flow from sample handling to final data interpretation in a typical spectroscopic

analysis is illustrated below.
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Phase 1: Preparation

Sample Preparation
- Weighing & Dilution

- Solvent Selection (e.g., CDCIs)
- Purity Check

1. Prepare

Phase 2: Data Acquisition

Instrument Setup
- Calibration & Tuning
- Parameter Setting (e.g., Scans, Range)
- Background Scan (IR)

P. Load & Run

Data Acquisition
- Sample Introduction (GC/Direct)
- Spectral Measurement (NMR/IR/MS)

8. Generate Raw Data

Phase 3:v Analysis

Data Processing
- Fourier Transform (NMR/IR)
- Phasing & Baseline Correction
- Referencing (NMR)

%. Interpret

Spectral Interpretation
- Peak Picking & Integration
- Chemical Shift Assignment
- Fragmentation Analysis

b. Conclude

Phase 4: Fvinalization

Reporting & Archiving

- Data Tabulation
- Structural Confirmation
- Report Generation

General Spectroscopic Analysis Workflow

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of N,N-
Diisopropylformamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346593#spectroscopic-data-of-n-n-
diisopropylformamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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